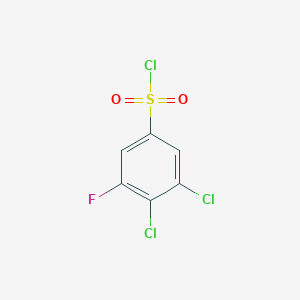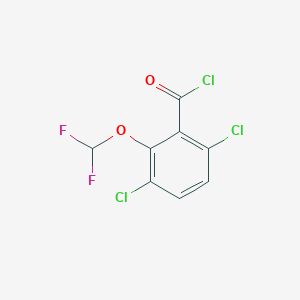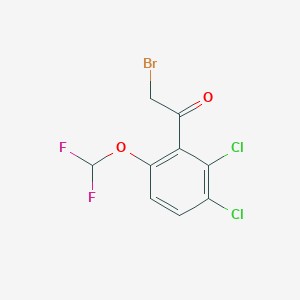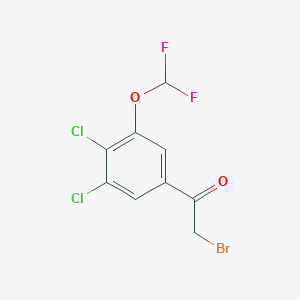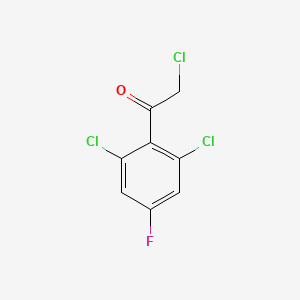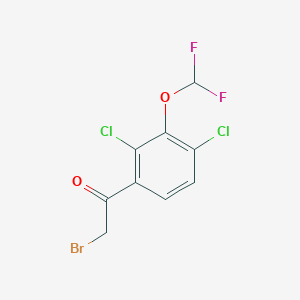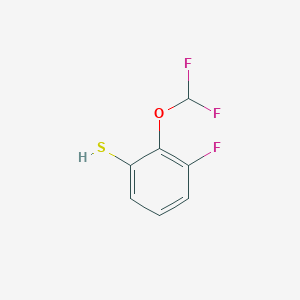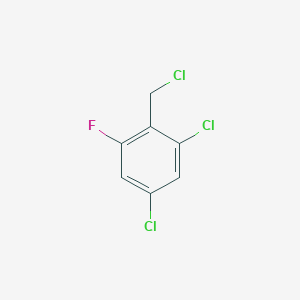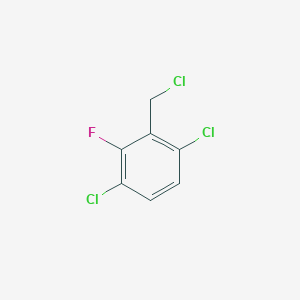
3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine
Übersicht
Beschreibung
3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine is a chemical compound that belongs to the pyridine family. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methodology : 3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine was synthesized from 5-Bromonicotinic acid via a five-step reaction, including esterification and Suzuki coupling. This method proved efficient for industrial production due to suppressed side reactions and improved yield and purity (Li Pei-w, 2015).
Vicarious Nucleophilic Substitution : This compound was used in vicarious nucleophilic substitution reactions to produce substituted pyiridinium and triazinium dicyanomethylides, demonstrating its potential in the synthesis of various chemical compounds (K. Nagata et al., 1993).
Fluorination Techniques : A study highlighted the regioselective synthesis of fluorinated imidazo[1,2-a]pyridines using a fluorinating reagent, showcasing the versatility of 3-chloromethyl-5-(4-fluoro-phenyl)-pyridine in diverse chemical synthesis (Ping Liu et al., 2015).
Pharmacological Applications
Anticancer Agents : Novel amine derivatives of 3-chloromethyl-5-(4-fluoro-phenyl)-pyridine demonstrated significant anticancer activity against various human cancer cell lines. This research indicates its potential as a precursor in anticancer drug synthesis (A. Vinayak et al., 2017).
Antimicrobial Activity : Certain derivatives of this compound showed mild to moderate antimicrobial activity, underscoring its utility in developing new antibiotics (V. Rani & P. R. Reddy, 2018).
Advanced Chemical Synthesis
Synthesis of Derivatives : The compound was used in synthesizing 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine derivatives, demonstrating its role in the creation of complex chemical structures (I. Palamarchuk et al., 2019).
Molecular Docking Studies : In a study on pyridazinone derivatives, 3-chloromethyl-5-(4-fluoro-phenyl)-pyridine played a role in the development of compounds with antioxidant activity. Molecular docking studies highlighted its importance in drug design (Mehvish Mehvish & Arvind Kumar, 2022).
Chemoenzymatic Routes : This compound was involved in the enantioselective synthesis of various pyridines through chemoenzymatic routes, indicating its relevance in producing optically active compounds (E. Busto et al., 2006).
Lead for Novel Inhibitors : Research highlighted its use in the design and synthesis of new inhibitors for specific protein kinases, emphasizing its potential in targeted drug development (C. Peifer et al., 2007).
Crystal Structure Analysis : Studies involving crystal structures of certain pyridine derivatives included 3-chloromethyl-5-(4-fluoro-phenyl)-pyridine, contributing to our understanding of molecular interactions and structures (Sen Ma et al., 2018).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-(4-fluorophenyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN.ClH/c13-6-9-5-11(8-15-7-9)10-1-3-12(14)4-2-10;/h1-5,7-8H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROWBGSZYSUJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CCl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine | |
CAS RN |
222551-12-4 | |
| Record name | Pyridine, 3-(chloromethyl)-5-(4-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222551-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



